5,6-Dichloropicolinonitrile
Overview
Description
5,6-Dichloropicolinonitrile: is a chemical compound with the molecular formula C6H2Cl2N2 . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a cyano group at the 2nd position on the pyridine ring. This compound is commonly used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropicolinonitrile typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of 2-cyanopyridine using chlorine gas in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5,6-Dichloropicolinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloropicolinonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atoms and cyano group can participate in different types of chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2,6-Dichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at the 2nd and 6th positions.
3,5-Dichloropyridine-2-carbonitrile: A similar compound with chlorine atoms at the 3rd and 5th positions and a cyano group at the 2nd position.
Comparison: 5,6-Dichloropicolinonitrile is unique due to the specific positioning of the chlorine atoms and the cyano group, which can influence its chemical reactivity and applications. Compared to other dichloropyridine derivatives, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5,6-dichloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSZXQBFCYYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614261 | |
Record name | 5,6-Dichloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185107-64-6 | |
Record name | 5,6-Dichloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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